N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
説明
Historical Development of Thienopyrimidine Research
The synthesis of thienopyrimidines dates to the mid-20th century, with early work focused on their physicochemical properties and synthetic accessibility. A pivotal advancement occurred in the 1960s with the Gewald reaction, enabling efficient construction of 2-aminothiophene precursors critical for thienopyrimidine synthesis. By the 1990s, researchers recognized their bioisosteric potential, leading to systematic exploration of anti-infective properties. For example, Woodring et al. (2015) identified thienopyrimidines with submicromolar activity against Leishmania major promastigotes (EC~50~ = 0.22 µM). Concurrently, medicinal chemists developed structure-activity relationship (SAR) models, such as the 2017 discovery that C6 phenyl substitutions enhance Helicobacter pylori inhibition by stabilizing interactions with respiratory Complex I. Modern synthetic strategies, including microwave-assisted cyclization and computational docking, have accelerated the development of derivatives like the title compound.
Structural Classification of Thienopyrimidine Isomers
Thienopyrimidines exist as three regioisomeric forms, differentiated by the fusion pattern between thiophene and pyrimidine rings (Table 1):
Table 1. Structural classification of thienopyrimidine isomers
| Isomer | Fusion Positions | Key Structural Features |
|---|---|---|
| Thieno[2,3-d]pyrimidine | Thiophene C2-C3 to pyrimidine N1-C2 | Linear π-conjugation system; planar geometry |
| Thieno[3,2-d]pyrimidine | Thiophene C3-C4 to pyrimidine N1-C2 | Angular fusion; enhanced dipole moment |
| Thieno[3,4-d]pyrimidine | Thiophene C3-C4 to pyrimidine C4-N3 | Non-planar structure; steric hindrance |
The thieno[3,2-d]pyrimidine isomer, present in the title compound, exhibits optimal geometry for mimicking purine nucleobases while maintaining synthetic accessibility via Dieckmann cyclization or Krapcho decarboxylation.
Thieno[3,2-d]pyrimidine: Core Structure and Significance
The thieno[3,2-d]pyrimidine core combines a sulfur-containing thiophene ring fused at positions 3 and 2 to a pyrimidine ring (Figure 1). Key structural features include:
- Position 2 : Sulfur atom contributing to electron-deficient character
- Position 4 : Keto group enabling hydrogen bonding with biological targets
- Position 3 : Alkyl substituents (e.g., propyl group) modulating lipophilicity
Table 2. Common substituents and their pharmacological impacts
In the title compound, the N-(3,4-dichlorophenyl)acetamide moiety at position 2 and the propyl group at position 3 synergistically enhance target affinity while maintaining solubility.
Purine Bioisosterism and Biological Relevance
Thienopyrimidines function as purine bioisosteres by replacing the imidazole ring of adenine/guanine with a thiophene ring (Figure 2). This substitution:
- Preserves hydrogen-bonding capacity via N1 and N3 positions
- Introduces greater metabolic stability through sulfur’s electronic effects
- Modulates π-π stacking interactions via the aromatic thiophene system
For instance, in H. pylori Complex I inhibition, the thieno[3,2-d]pyrimidine scaffold mimics NADH’s adenine moiety, with the C2 sulfanyl group forming critical hydrogen bonds to T400/A402 residues in the NuoD subunit. Similarly, antiparasitic activity against Leishmania species arises from competitive inhibition of purine salvage pathways. The title compound’s dichlorophenyl group may further enhance target specificity through hydrophobic interactions with enzyme subpockets.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-11(18)12(19)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSMGSKIWVFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-Dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂S₂ |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 1252861-23-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. In a screening of a drug library on multicellular spheroids, this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
The compound's biological activity is believed to be mediated by its interaction with specific molecular targets. Preliminary molecular docking studies suggest that it may bind effectively to proteins involved in cell cycle regulation and apoptosis. The presence of the thieno[3,2-d]pyrimidine moiety is critical for its biological activity, as it enhances binding affinity and selectivity towards target enzymes.
Structure-Activity Relationship (SAR)
The structure of N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suggests several points for modification that could enhance its activity:
- Substituents on the Aromatic Ring : The dichloro substitution pattern may influence the lipophilicity and overall bioavailability.
- Thieno[3,2-d]pyrimidine Core : Variations in this core could lead to different biological profiles and potency levels.
Case Studies
- In Vitro Studies : In a study published in 2019, various derivatives of thieno[3,2-d]pyrimidines were evaluated for their anticancer properties. The results indicated that compounds with similar structures to N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide showed promising results against breast and lung cancer cell lines.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. The treatment was associated with minimal toxicity, suggesting a favorable therapeutic index.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to four analogs (Table 1), highlighting differences in core heterocycles, substituents, and pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Benzothiazole () and triazole () cores introduce distinct electronic profiles. For example, the triazole’s hydrogen-bonding capacity (as discussed in ) could improve solubility compared to the thienopyrimidinone’s sulfur-based hydrophobicity.
Substituent Effects: Chlorophenyl Position: The 3,4-dichlorophenyl group in the target compound vs. 2,3-dichloro in alters steric and electronic interactions. Meta/para substitution may enhance target affinity in certain receptors. Propyl vs.
Synthetic Feasibility: Yields for related compounds vary significantly (e.g., 45% for vs. 80% for ), suggesting that the thienopyrimidinone core may require optimized coupling conditions. Diazonium salt coupling methods (as in ) could be relevant for acetamide derivatives.
Drug-Like Properties :
- The pyrazole-linked acetamide in and the triazole in may improve aqueous solubility, whereas the trifluoromethoxy group in enhances metabolic stability. Computational modeling (referenced in ) could predict the target compound’s bioavailability.
Q & A
Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The compound is synthesized via multi-step organic reactions, typically involving:
- Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one scaffold through cyclization of thiourea derivatives with α,β-unsaturated ketones .
- Sulfanyl-acetamide linkage : Introduction of the sulfanyl group via nucleophilic substitution, followed by coupling with N-(3,4-dichlorophenyl)acetamide using reagents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization, monitored by TLC and confirmed via NMR and MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., δ 12.50 ppm for NH in DMSO-d6) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 344.21) .
- Elemental analysis : Validation of C, H, N, and S content (e.g., C: 45.29% vs. calculated 45.36%) .
Q. How is the compound screened for biological activity in preliminary studies?
- In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to structural analogs .
- Antimicrobial studies : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst optimization : Use of phase-transfer catalysts or Lewis acids (e.g., KCO) to accelerate sulfanyl-group incorporation .
- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and reaction time .
Q. How should researchers address contradictions in reported biological activities across analogs?
- Purity validation : Re-analyze compounds via HPLC to rule out impurities .
- Structural nuances : Compare substituent effects (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl) on target binding using SAR studies .
- Assay standardization : Ensure consistent cell lines and protocols (e.g., ATP-based vs. resazurin assays) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predict interactions with targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How is crystallography used to resolve ambiguous structural features?
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and packing motifs (e.g., monoclinic P2/c space group, β = 108.76°) .
- Database cross-referencing : Compare with analogs in the Cambridge Structural Database (CSD) to validate conformations .
Q. What methodologies assess metabolic stability for drug development?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition screening : Fluorescent probes to identify isoform-specific interactions .
Q. How is toxicity evaluated in preclinical studies?
- In vitro cytotoxicity : Hemolysis assays and mitochondrial membrane potential assays .
- In vivo models : Acute toxicity in rodents (LD), followed by histopathology of liver/kidney tissues .
Tables
Q. Table 1: Key Structural Analogs and Their Bioactivities
| Compound Substituents | Biological Activity | Reference |
|---|---|---|
| 3,5-Dimethylphenyl, 4-acetamidophenyl | Anticancer (IC 8 µM) | |
| 4-Chlorophenyl, 2-fluorophenyl | Antimicrobial (MIC 16 µg/mL) |
Q. Table 2: Optimized Reaction Conditions for Sulfanyl-Acetamide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ 20–30% |
| Solvent | DMF | ↑ Reactivity |
| Catalyst (KCO) | 1.5 eq | ↑ Selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
